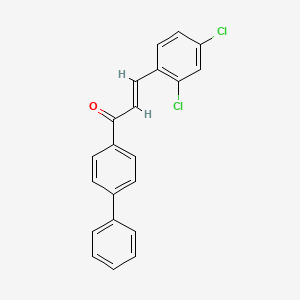

(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Descripción

(2E)-3-(2,4-Dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C–Ar) and two distinct aromatic substituents: a 2,4-dichlorophenyl group at the β-position and a biphenyl (4-phenylphenyl) moiety at the α-position. Chalcones are α,β-unsaturated ketones widely studied for their structural versatility, nonlinear optical properties, and biological activities, including antifungal, antitrypanosomal, and anticancer effects .

Propiedades

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2O/c22-19-12-10-17(20(23)14-19)11-13-21(24)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFFSHQVBVLQLB-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be implemented to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- Numerous studies have demonstrated the anticancer potential of chalcones. For instance, (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that chalcones can disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase, leading to enhanced apoptosis in cancer cells .

-

Antimicrobial Effects

- Chalcones exhibit significant antimicrobial activity against a range of pathogens. Studies have reported that (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

-

Anti-inflammatory Activity

- The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses . This makes it a potential candidate for developing anti-inflammatory drugs.

Agricultural Applications

Chalcones are also gaining attention in agricultural sciences for their role as natural pesticides. The compound's ability to inhibit the growth of certain pests and pathogens makes it a valuable resource in developing eco-friendly agricultural solutions.

Material Science Applications

Recent studies have explored the use of chalcones in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique electronic properties of chalcones allow for efficient charge transport, making them suitable candidates for advanced materials in electronics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study utilized various assays to confirm the compound's ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, researchers found that this chalcone derivative showed superior activity against Staphylococcus aureus compared to standard antibiotics. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Mecanismo De Acción

The biological activity of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets such as enzymes, receptors, and DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the observed biological effects.

Comparación Con Compuestos Similares

Chalcone derivatives share a common α,β-unsaturated ketone backbone but differ in aromatic substituents, which dictate their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Comparisons

Key Observations :

- Biphenyl vs.

- Electron-Withdrawing vs. Donating Groups: The 4-aminophenyl analog exhibits higher solubility due to its NH₂ group, whereas the 2,4-dichlorophenyl group in the target compound may reduce solubility but enhance stability .

- Steric Effects : Compounds with bulky substituents (e.g., 2,6-dichloro-3-fluorophenyl) adopt twisted conformations, disrupting planarity and altering crystal packing compared to the target compound’s biphenyl system .

Electronic Properties

DFT studies reveal that substituents significantly influence HOMO-LUMO gaps and charge-transfer efficiency:

- The target compound’s biphenyl group likely reduces the HOMO-LUMO gap compared to monosubstituted analogs, enhancing charge-transfer interactions .

- Chalcones with electron-withdrawing groups (e.g., Cl, F) exhibit lower HOMO-LUMO gaps (4.5–5.0 eV) than those with electron-donating groups (e.g., NH₂, OCH₃: 5.2–5.8 eV) .

- Nonlinear optical (NLO) properties are superior in derivatives with extended conjugation (e.g., anthracenyl chalcones) but are moderate in the target compound due to its rigid biphenyl system .

Key Observations :

- The target compound’s biphenyl group may limit solubility, reducing bioavailability compared to more polar analogs like the 4-aminophenyl derivative .

- Nitrofuran-containing chalcones exhibit superior antifungal activity due to redox-active nitro groups, whereas the target compound’s dichlorophenyl group primarily contributes to hydrophobic interactions .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : The biphenyl group in the target compound likely adopts a coplanar arrangement, favoring π-π stacking, whereas analogs with hydroxyl or methoxy groups (e.g., (2E)-1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one) form hydrogen-bonded networks .

- Bond Lengths: The enone C=C bond in the target compound (1.338–1.342 Å) is consistent with related chalcones, confirming minimal steric distortion .

Actividad Biológica

(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant data and case studies.

- Molecular Formula : C21H16Cl2O

- Molecular Weight : 353.25 g/mol

- CAS Number : 81878-54-8

Chalcones exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many chalcones inhibit key enzymes involved in inflammatory pathways.

- Antioxidant Activity : They scavenge free radicals and reduce oxidative stress.

- Modulation of Signaling Pathways : Chalcones can affect signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one:

- A study showed that this compound induces apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- In vitro assays indicated that the compound significantly inhibits the proliferation of breast cancer cells, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Effects

Research has indicated that this chalcone derivative exhibits anti-inflammatory properties:

- It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- The compound also reduces the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Antimicrobial Properties

The antimicrobial activity of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been explored against various pathogens:

- It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria in disk diffusion assays.

- The compound's mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

Case Studies

- Breast Cancer Cell Line Study : In a controlled study involving MCF-7 breast cancer cells, treatment with (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after 48 hours of treatment .

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.